6-Bromo-1-(phenylsulfonyl)-1H-indole
Overview
Description
6-Bromo-1-(phenylsulfonyl)-1H-indole is a novel disubstituted indole compound that has been synthesized as a precursor for selective functionalization of indole positions. The compound is derived from 2-aminoacetophenone and has been developed to aid in the synthesis of a wide range of indole derivatives, which are of significant interest due to their presence in many biologically active molecules .
Synthesis Analysis
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves a multi-step process starting from commercially available 2-aminoacetophenone. The process includes the conversion to sulfonamide, followed by bromination and subsequent reactions leading to the formation of the desired indole compound. The synthesis is notable for its straightforward approach, despite the challenges such as the formation of indigo by-products and the need to control over-bromination. The use of catalytic amounts of concentrated HBr has been found to eliminate inconsistent reaction times, and the overall yield of the final product after purification is reported to be satisfactory .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole, related indole derivatives have been analyzed using crystallography. For example, a related compound crystallizes in the triclinic crystal system and features hydrogen bond interactions as well as C–H⋅⋅⋅π interactions, which are critical for the stability of the molecular structure. These types of interactions are likely to be relevant to the molecular structure of 6-Bromo-1-(phenylsulfonyl)-1H-indole as well .
Chemical Reactions Analysis
The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole is part of broader research into the development of methods for the synthesis of heterocyclic compounds. For instance, bromoethylsulfonium salt has been used to generate six- and seven-membered rings through annulation reactions, and this methodology could potentially be applied to the synthesis of related indole compounds . Additionally, the regioselective synthesis of arylsulfonyl heterocycles from bromoallyl sulfones via intramolecular Heck coupling reactions is another example of the types of chemical reactions that are relevant to the synthesis and functionalization of indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-1-(phenylsulfonyl)-1H-indole are not explicitly detailed in the provided data. However, the properties of indole derivatives typically include their crystalline nature, solubility in various solvents, and their reactivity towards different chemical reagents. The presence of the bromo and phenylsulfonyl groups in the molecule suggests that it would have distinct reactivity patterns, especially in palladium-catalyzed coupling reactions, which are commonly used in the synthesis of complex indole structures .
Scientific Research Applications
Functionalization of Indoles
A study by Moriyama, Ishida, and Togo (2015) describes the regioselective C(sp2)-H dual functionalization of indoles. This process involves bromo-amination via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides, yielding 2-bis(sulfonyl)amino-3-bromo-indoles under metal-free conditions (Moriyama, Ishida, & Togo, 2015).
Nucleophilic Attack on Electron-Deficient Indoles
Gribble et al. (2010) identified bis(phenylsulfonyl)-1H-indole as an electron-deficient indole that undergoes nucleophilic attack at C-3. The study revealed that organocuprates can produce 3-substituted 2-(phenylsulfonyl)-1H-indoles, contributing to the understanding of nucleophilic addition to the indole core (Gribble et al., 2010).
Sulfonation Protocol
Janosik et al. (2006) developed a clean and simple protocol for the sulfonation of various 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles. This protocol allows the direct synthesis of corresponding sulfonyl chlorides, which can be easily converted into various sulfonamide derivatives (Janosik et al., 2006).
Crystal Structures and DFT Calculations
Mannes et al. (2017) synthesized three new derivatives of 1-(phenylsulfonyl)indole and determined their structures via single crystal X-ray crystallography. The study also included Density Functional Theory (DFT) calculations and Molecular Orbital calculations, contributing to the understanding of the electronic properties of these compounds (Mannes et al., 2017).
properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPDYQYNRFWQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447008 | |
Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-(phenylsulfonyl)-1H-indole | |
CAS RN |
679794-03-7 | |
Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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